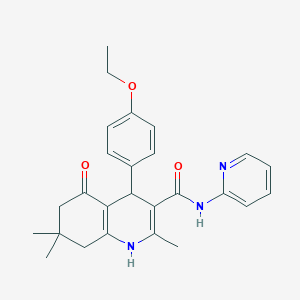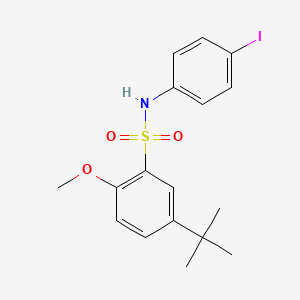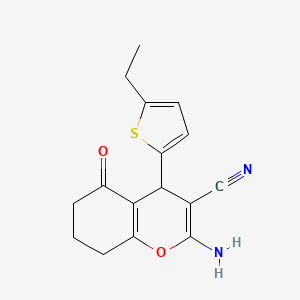![molecular formula C20H18ClN3O4 B5029937 9-(4-chlorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5029937.png)
9-(4-chlorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under investigation is a complex organic molecule, likely to be a part of the broader family of isoquinoline derivatives. These compounds are known for their varied biological activities and are often subjects of synthetic and structural studies.
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, including the formation of the core isoquinoline structure. Mague et al. (2017) studied a related compound, highlighting the structural complexity and the synthetic challenges associated with these molecules. In particular, the synthesis likely involves specific reactions tailored to introduce various functional groups such as chlorophenyl and methoxyethyl groups (Mague et al., 2017).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, as exemplified by compounds studied by Akkurt et al. (2010), often features specific ring conformations and intermolecular interactions, such as hydrogen bonding and pi-stacking, which can significantly influence the compound's properties (Akkurt et al., 2010).
Chemical Reactions and Properties
Isoquinoline derivatives can participate in various chemical reactions, forming new compounds with diverse structures and properties. Bremner et al. (1989) demonstrated the photolysis of related compounds, leading to the formation of new isoquinoline derivatives, highlighting the reactivity of such molecules (Bremner et al., 1989).
Physical Properties Analysis
The physical properties of isoquinoline derivatives can be influenced by their molecular structure. Factors such as crystallinity, melting points, and solubility are dictated by the nature of the substituents and the overall molecular geometry. The research by Lyakhov et al. (2000) on a similar compound provides insights into how molecular structure affects physical properties (Lyakhov et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for forming derivatives, are key aspects of isoquinoline compounds. Studies such as those by Mandal and Patel (2018) explore the molecular structures and interactions that underlie these chemical properties (Mandal & Patel, 2018).
Propiedades
IUPAC Name |
9-(4-chlorophenyl)-4-(2-methoxyethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-28-7-6-24-18-17(19(26)23-20(24)27)14-8-12(9-16(25)15(14)10-22-18)11-2-4-13(21)5-3-11/h2-5,10,12H,6-9H2,1H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWCPHQNWSCLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029862.png)
![2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5029868.png)

![2-chloro-5-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5029874.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029880.png)
![2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5029883.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-propoxybenzamide](/img/structure/B5029901.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5029916.png)
![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![N-(2,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5029925.png)
![1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol](/img/structure/B5029930.png)